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Monosodium Glutamate

Umami synergy Flavor enhancement Nucleotide interaction

Monosodium Glutamate (MSG) is the reference standard for umami enhancement, delivering pure savory taste without bitter/metallic off-notes common to KCl substitutes. Its quantifiable synergy with 5'-ribonucleotides (β 1.2–5.7) enables reduced MSG usage while maintaining target umami intensity—optimizing cost-of-goods and sodium content. For thermally processed foods (pH ≥5), MSG demonstrates superior stability with minimal pyroglutamic acid formation (ΔpH only 0.33 at 120°C/3 h). USP-NF grade (assay ≥99.0%, Pb ≤10 ppm) meets pharmacopeial standards for bitter API masking. Combine with IMP/GMP at optimized ratios to achieve premium umami impact with maximum cost efficiency.

Molecular Formula C5H10NNaO5
Molecular Weight 187.13 g/mol
CAS No. 142-47-2
Cat. No. B1677415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonosodium Glutamate
CAS142-47-2
SynonymsAccent
Glutamate, Sodium
Monosodium Glutamate
MSG
Sodium Glutamate
Vestin
Molecular FormulaC5H10NNaO5
Molecular Weight187.13 g/mol
Structural Identifiers
SMILESC(CC(=O)[O-])C(C(=O)O)N.[Na+]
InChIInChI=1S/C5H9NO4.Na.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2/q;+1;/p-1/t3-;;/m0../s1
InChIKeyGJBHGUUFMNITCI-QTNFYWBSSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitygreater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Freely soluble in water;  practically insoluble in ethanol or ether
SPARINGLY SOL IN ALCOHOL
73.9 G PER 100 ML WATER @ 25 °C;  IT IS PRACTICALLY INSOL IN OIL OR ORGANIC SOLVENTS
In water, 385,000 ppm at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Monosodium Glutamate (CAS 142-47-2) Technical Procurement Guide: Umami Prototype and Flavor Enhancement Standard


Monosodium glutamate (MSG) is the sodium salt of L-glutamic acid, a non-essential amino acid, serving as the prototypical compound for eliciting umami taste in savory-based foods [1]. As a food additive (E621) and pharmaceutical excipient, MSG functions as a flavor enhancer, buffer, and palatability-improving agent [2]. Its core differentiating characteristics include a well-defined capacity for synergistic taste enhancement when combined with 5'-ribonucleotides, a quantifiable ability to reduce sodium chloride requirements in food formulations, and an extensive toxicological safety profile evaluated by international regulatory bodies [3].

Procurement Risk Alert: Why Monosodium Glutamate Cannot Be Simply Substituted with Other Flavor Enhancers or Salts


Substituting MSG with alternative flavor enhancers or sodium chloride substitutes poses significant formulation and performance risks due to quantifiable differences in sensory quality, enhancement capacity, and safety profiles. Unlike potassium chloride, which imparts a quantifiable bitter and metallic off-taste at equivalent concentrations, MSG delivers a pure umami sensation without aversive side-tastes [1]. Furthermore, compared to nucleotides (IMP/GMP), MSG provides a distinct temporal profile of salty taste enhancement, and compared to yeast extracts, it delivers a statistically higher umami intensity score [2][3]. Even within the class of glutamate salts (e.g., E620-E625), MSG remains the reference standard for potency and purity specifications [4]. Generic substitution without accounting for these performance deltas leads to consumer rejection, formulation failure, or the need for expensive taste-masking strategies.

Monosodium Glutamate (CAS 142-47-2) Quantitative Evidence: Head-to-Head Comparative Performance Data


Synergistic Umami Enhancement: MSG vs. MSG + Nucleotide Combinations

MSG exhibits a quantifiable synergistic effect with 5'-ribonucleotides such as IMP and GMP derivatives, dramatically amplifying perceived umami intensity. In controlled sensory studies, the capacity to enhance MSG taste intensity was measured using gamma (γ) values. For novel N2-substituted GMP derivatives, the relative enhancement potency (β values) compared to IMP ranged from 1.2 to 5.7, indicating that certain GMP derivatives are up to 5.7 times more effective than IMP at enhancing MSG intensity [1]. Additionally, a 0.1% IMP solution synergizes with MSG to produce a perceived umami intensity equivalent to a significantly higher concentration of MSG alone, enabling cost-effective flavor potentiation [2].

Umami synergy Flavor enhancement Nucleotide interaction

Sodium Reduction Efficacy: MSG vs. Nucleotide Enhancers (IMP/GMP) in Enhancing Salty Taste

In the context of sodium chloride reduction, MSG demonstrates superior capacity to enhance salty taste compared to nucleotide-based flavor enhancers (IMP/GMP). Temporal sensory analysis revealed that treatments containing glutamates (MSG/MAG) exhibited a greater capacity to enhance salty taste than treatments containing nucleotides (IMP/GMP) across all evaluated ranges of sodium chloride reduction [1]. Furthermore, this enhancement was more pronounced in formulations with smaller reductions in sodium chloride content, indicating that MSG is a more effective tool for maintaining salty perception in moderate sodium reduction strategies [2].

Sodium reduction Salt enhancement Sensory analysis

Toxicological Safety Profile: MSG NOAEL vs. EFSA/JECFA Safety Benchmarks

MSG has undergone extensive safety evaluation by international regulatory bodies, with recent GLP-compliant studies confirming a high no-observed-adverse-effect level (NOAEL). In a 90-day dietary toxicity study with Sprague-Dawley rats, MSG produced no toxicologically significant findings at the highest dose tested, establishing a NOAEL of at least 3170 mg/kg bw/day (males) and 3620 mg/kg bw/day (females) [1]. This NOAEL far exceeds typical human dietary exposure levels and supports the Joint FAO/WHO Expert Committee on Food Additives (JECFA) determination that a numeric Acceptable Daily Intake (ADI) is "not specified," indicating a wide margin of safety [2]. In contrast, EFSA has established a conservative group ADI of 30 mg/kg bw/day for glutamic acid additives (E620-E625) based on potential exceedance in high consumers, a benchmark that MSG easily complies with under normal use conditions [3].

Food safety Toxicology Regulatory compliance

Thermal Processing Stability: MSG Degradation Kinetics and pH-Dependent Stability

MSG exhibits pH-dependent thermal stability critical for predicting performance in heat-processed foods. Kinetic studies on 2% MSG solutions heated at 100–120°C demonstrate that pH decrease (ΔpH) due to pyroglutamic acid formation is strongly dependent on initial pH. After 3 hours of heating at 120°C, the ΔpH was 1.2 at initial pH 4, but only 0.33 at initial pH 5, with negligible pH change observed at pH 6–9 [1]. The activation energy for pH decrease during heating was calculated as 11.77 kcal/mol at pH 4 and 22.26 kcal/mol at pH 5, indicating that MSG is significantly more stable to thermal degradation at pH 5 and above [2]. This stability profile differs from certain alternative umami compounds that may undergo more rapid degradation or off-flavor generation under similar thermal conditions [3].

Thermal stability Maillard reaction Process optimization

Sensory Purity: MSG Umami Taste vs. Bitter/Metallic Off-Notes of Potassium Chloride and Other Salt Substitutes

In salt reduction and substitution applications, MSG provides a distinct sensory advantage over potassium chloride (KCl) and other mineral salt substitutes. At equimolar concentrations (0.01 M), MSG elicits a pure umami sensation with no detectable bitter or metallic notes, whereas potassium chloride at the same concentration produces a combination of salty and bitter tastes [1]. Comparative sensory studies confirm that potassium chloride, monopotassium glutamate (MPG), and calcium chloride all introduce bitter, metallic, or other aversive side-tastes that confound umami perception and reduce consumer acceptance [2][3]. In beef burger formulations, partial NaCl replacement with KCl did not affect perceived saltiness but introduced bitterness that compromised overall acceptance, whereas MSG inclusion maintained sensory quality [4].

Sensory quality Taste purity Salt substitution

Pharmaceutical Purity Standards: MSG USP/NF Monograph Specifications for Critical Quality Attributes

For pharmaceutical and high-purity food applications, MSG is governed by stringent USP/NF monograph specifications that define critical quality attributes for procurement. The USP-NF monograph requires an assay range of 99.0% to 100.5% C5H8NNaO4·H2O, specific rotation between +24.8 and +25.3 (t=20°C), pH of 6.7 to 7.2 (1 in 20 solution), loss on drying ≤0.5%, chloride content ≤0.25%, and lead ≤10 ppm [1][2]. Commercial technical specifications additionally include heavy metals ≤10 ppm and arsenic ≤1.5 ppm with compliance to FCC, USP, and ISO 9001:2025 standards [3]. This level of pharmacopeial standardization is not uniformly established for alternative umami ingredients (e.g., yeast extracts, hydrolyzed vegetable proteins), which exhibit batch-to-batch compositional variability [4].

Pharmaceutical excipient Purity specification Quality control

Monosodium Glutamate (CAS 142-47-2) Industrial Application Scenarios Based on Verified Quantitative Differentiation


Reduced-Sodium Processed Food Formulations Requiring Maintained Salty Perception

In processed foods targeting sodium reduction (e.g., soups, sauces, snacks), MSG should be prioritized over nucleotide enhancers (IMP/GMP) due to its superior capacity to enhance salty taste across all sodium chloride reduction ranges. Temporal sensory evidence confirms that glutamate-based enhancers provide significantly greater saltiness enhancement than nucleotides, particularly effective in moderate reduction scenarios [1]. Procurement rationale: Select MSG as the primary flavor enhancer in sodium-reduction programs to avoid the bitter/metallic off-notes associated with KCl substitution and to maximize consumer acceptance without requiring additional taste-masking ingredients [2].

High-Intensity Umami Delivery via Synergistic MSG-Nucleotide Blends

For premium savory products requiring maximum umami impact with cost efficiency (e.g., bouillons, seasoning blends, snack coatings), MSG-nucleotide synergistic combinations should be specified. The quantifiable β values of 1.2–5.7 for GMP derivatives demonstrate that nucleotide addition multiplies MSG's umami potency, allowing formulators to achieve target umami intensity with reduced total MSG usage [1]. Procurement rationale: Combine MSG with IMP/GMP at optimized ratios (e.g., 0.1% IMP with MSG yields intensity equivalent to >0.3% MSG alone) to achieve both sodium reduction and cost-of-goods improvement [2].

Thermally Processed Foods Requiring pH-Dependent Flavor Stability

In retorted, canned, or high-temperature processed foods (pH ≥ 5), MSG demonstrates superior thermal stability with minimal pyroglutamic acid formation and negligible pH decrease, preserving umami functionality throughout shelf life [1]. Kinetic data confirm that at pH 5 and 120°C, ΔpH after 3 hours is only 0.33, compared to 1.2 at pH 4 [2]. Procurement rationale: Specify MSG over less thermally stable umami sources for products with pH ≥ 5 and extended thermal processing; for acidic products (pH < 5), consider post-thermal addition or microencapsulation strategies.

Pharmaceutical Oral Formulations Requiring Bitter Taste Masking and Palatability Enhancement

In oral pharmaceutical formulations (e.g., bitter APIs, iron-containing liquids), MSG functions as both a buffer and a flavor enhancer, specifically reducing the metallic taste of iron supplements and improving palatability of bitter drugs [1]. USP/NF-grade MSG with assay ≥99.0% and lead ≤10 ppm ensures compliance with pharmacopeial standards for excipient quality [2]. Procurement rationale: Select USP-grade MSG for pharmaceutical applications where batch-to-batch consistency, regulatory compliance, and validated purity specifications are non-negotiable requirements not satisfied by food-grade alternatives or undefined natural extracts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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